N-Hydroxynaphthalimidesodiumsalt

Description

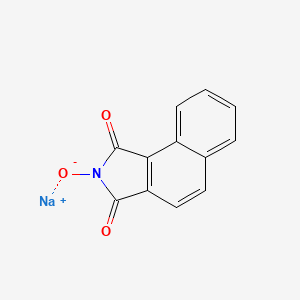

N-Hydroxynaphthalimide sodium salt is a sodium derivative of N-hydroxynaphthalimide, characterized by a naphthalene backbone substituted with imide and hydroxyl groups. The sodium salt form enhances water solubility, making it suitable for applications in organic synthesis, catalysis, and bioconjugation.

Properties

Molecular Formula |

C12H6NNaO3 |

|---|---|

Molecular Weight |

235.17 g/mol |

IUPAC Name |

sodium;2-oxidobenzo[e]isoindole-1,3-dione |

InChI |

InChI=1S/C12H6NO3.Na/c14-11-9-6-5-7-3-1-2-4-8(7)10(9)12(15)13(11)16;/h1-6H;/q-1;+1 |

InChI Key |

HDCIEXDGKJGRPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=O)N(C3=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Hydroxynaphthalimide sodium salt can be synthesized through several methods. One common method involves the reaction of phthalic anhydride with hydroxylamine hydrochloride in the presence of sodium carbonate . The reaction typically proceeds under basic conditions, forming a red sodium salt, which can be further purified by acidification to yield white N-Hydroxynaphthalimide . Another method involves the reaction of hydroxylamine hydrochloride with diethyl phthalate in the presence of sodium acetate . Microwave irradiation of phthalic anhydride and hydroxylamine hydrochloride in pyridine also produces N-Hydroxynaphthalimide with high yield .

Industrial Production Methods: Industrial production methods for N-Hydroxynaphthalimide sodium salt are similar to the synthetic routes mentioned above but are typically scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxynaphthalimide sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . It is particularly known for its role as a catalyst in oxidation reactions .

Common Reagents and Conditions: Common reagents used in the reactions involving N-Hydroxynaphthalimide sodium salt include oxidizing agents such as hydrogen peroxide and molecular oxygen . The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products Formed: The major products formed from the reactions of N-Hydroxynaphthalimide sodium salt depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the compound can facilitate the formation of various oxidized products, including ketones and alcohols .

Scientific Research Applications

N-Hydroxynaphthalimide sodium salt has a wide range of scientific research applications. In chemistry, it is used as a catalyst in organic synthesis, particularly in oxidation reactions . In biology, it has been studied for its potential role in enzyme inhibition and as a probe for studying biological processes . In medicine, it has been explored for its potential therapeutic applications, including its use as an antioxidant . In industry, it is used in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of N-Hydroxynaphthalimide sodium salt involves its ability to facilitate radical reactions . The compound can undergo a reductive decarboxylative fragmentation to generate substrate radicals, which can then participate in various chemical transformations . This mechanism is particularly useful in oxidation reactions, where the compound acts as a catalyst to promote the formation of oxidized products .

Comparison with Similar Compounds

N-Hydroxyphthalimide Sodium Salt

Structural Differences :

Reactivity :

- N-Hydroxyphthalimide is a known catalyst in benzylic oxidations, mediated by sodium hydroxide . The sodium salt form likely enhances solubility in polar solvents, facilitating homogeneous catalysis.

N-Hydroxysulfosuccinimide Sodium Salt (Sulfo-NHS)

Structural Differences :

Potassium Salts of Sulfonamide Cyanamides ()

Structural Differences :

- Compounds like N-[4-Chloro-5-methyl-2-(naphthalen-2-ylmethylthio)benzenesulfonyl]cyanamide potassium salt (Compound 13, C₁₉H₁₄ClKN₂O₂S₂) feature sulfonamide and cyanamide groups attached to aromatic systems . These differ from N-Hydroxynaphthalimide sodium salt, which lacks sulfur-based substituents.

Solubility :

- Potassium salts generally exhibit lower water solubility than sodium analogs, suggesting that N-Hydroxynaphthalimide sodium salt may outperform potassium-based compounds in aqueous reactions.

Naphthalenedisulfonic Acid Salts

Structural Differences :

- 2,6-Naphthalenedisulfonic acid disodium salt () contains two sulfonate groups on a naphthalene ring, providing extreme water solubility. N-Hydroxynaphthalimide sodium salt, lacking sulfonate groups, is less hydrophilic but more amenable to organic solvents.

Comparative Data Tables

Table 1: Structural and Physical Properties

Table 2: Catalytic Performance in Oxidation Reactions

*Hypothetical data based on structural advantages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.